molecular formula C24H22BrN3O4S B2511603 2-{[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901257-63-4

2-{[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2511603
CAS No.: 901257-63-4
M. Wt: 528.42
InChI Key: AAXNGTJCCFVFBM-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a dimethoxyphenyl group, an imidazole ring, and a furan moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-{[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final step involves the attachment of the furan moiety through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The bromophenyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, altering their function. The furan moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O4S/c1-30-19-10-7-16(12-20(19)31-2)22-24(28-23(27-22)15-5-8-17(25)9-6-15)33-14-21(29)26-13-18-4-3-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXNGTJCCFVFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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